4-Nitro-2-fluorophenyl triflate

Catalog No.
S13363679
CAS No.
M.F
C7H3F4NO5S
M. Wt
289.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-2-fluorophenyl triflate

Product Name

4-Nitro-2-fluorophenyl triflate

IUPAC Name

(2-fluoro-4-nitrophenyl) trifluoromethanesulfonate

Molecular Formula

C7H3F4NO5S

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C7H3F4NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H

InChI Key

WZLYBEMTSGJUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OS(=O)(=O)C(F)(F)F

4-Nitro-2-fluorophenyl triflate, also known as 4-nitrophenyl trifluoromethanesulfonate, is an organic compound characterized by the presence of a nitro group and a triflate group attached to a fluorinated phenyl ring. Its molecular formula is C7H4F3NO5SC_7H_4F_3NO_5S and it has a molecular weight of 217.17 g/mol. The compound is a solid at room temperature and exhibits a melting point range of 52-55 °C . The triflate group makes this compound an effective electrophilic reagent in various

, including:

  • Nucleophilic Substitution Reactions: The triflate group is an excellent leaving group, facilitating nucleophilic attack by various nucleophiles.
  • Palladium-Catalyzed Coupling Reactions: It can be used as a coupling partner in cross-coupling reactions, such as Suzuki and Stille reactions, to form biaryl compounds .
  • Synthesis of Aryl Triflates: This compound serves as a triflating agent in the synthesis of other aryl triflates, enhancing the reactivity of aromatic substrates .

The synthesis of 4-nitro-2-fluorophenyl triflate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-nitro-2-fluorophenol.
  • Triflation Reaction: The phenolic hydroxyl group is converted to a triflate using trifluoromethanesulfonic anhydride or another suitable triflation reagent in the presence of a base like pyridine or triethylamine.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 4-nitro-2-fluorophenyl triflate .

4-Nitro-2-fluorophenyl triflate finds applications in:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules due to its ability to introduce the triflate group into various substrates.
  • Drug Development: As a reactive electrophile, it can be utilized in medicinal chemistry for the development of new pharmaceuticals .
  • Material Science: Its chemical properties make it suitable for use in developing new materials with specific functionalities.

Similar compounds to 4-nitro-2-fluorophenyl triflate include:

  • Phenyl Trifluoromethanesulfonate: A simpler analog without the nitro or fluorine substituents, primarily used as a triflating agent.
  • 4-Nitrophenol Triflate: Similar structure but lacks the fluorine atom; it also acts as an electrophilic reagent.
  • Aryl Nonaflates: These compounds contain nonaflate groups instead of triflate groups and exhibit different reactivity profiles.

Comparison Table

Compound NameFunctional GroupsUnique Features
4-Nitro-2-fluorophenyl triflateNitro, Fluoro, TriflateHigh electrophilicity due to triflate
Phenyl TrifluoromethanesulfonateTriflateSimpler structure; less reactive
4-Nitrophenol TriflateNitro, TriflateSimilar reactivity; lacks fluorine
Aryl NonaflatesNonaflateDifferent leaving group; varied applications

The uniqueness of 4-nitro-2-fluorophenyl triflate lies in its combination of electronegative substituents that enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Exact Mass

288.96680602 g/mol

Monoisotopic Mass

288.96680602 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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